![molecular formula C11H11ClN4O B11863245 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine: is a chemical compound with the molecular formula C11H11ClN4O and a molecular weight of 250.68 g/mol . It is a derivative of pyrido[3,2-d]pyrimidine and morpholine, characterized by the presence of a chlorine atom at the 2-position of the pyrido[3,2-d]pyrimidine ring and a morpholine ring at the 4-position
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine . The reaction is carried out under nucleophilic substitution conditions, where morpholine acts as a nucleophile, displacing the chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine ring . The reaction conditions generally include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
3. Chemical Reactions Analysis
Types of Reactions: this compound can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction:
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Reagents like aldehydes or ketones, often in the presence of acid or base catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
4. Scientific Research Applications
Chemistry: this compound is used as an intermediate in the synthesis of various heterocyclic compounds . Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design . It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications .
Industry: The compound’s chemical properties make it useful in the development of agrochemicals and other industrial chemicals . Its ability to undergo various chemical reactions allows for the creation of diverse chemical products .
5. Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
6. Comparison with Similar Compounds
Similar Compounds:
- 4-(2-Chloropyrimidin-4-yl)morpholine
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Comparison: this compound is unique due to the presence of the pyrido[3,2-d]pyrimidine ring system, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine typically involves the reaction of morpholine with 2,4-dichloropyrido[3,2-d]pyrimidine . The reaction is carried out under nucleophilic substitution conditions, where morpholine acts as a nucleophile, displacing the chlorine atom at the 4-position of the pyrido[3,2-d]pyrimidine ring . The reaction conditions generally include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction:
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: Reagents like aldehydes or ketones, often in the presence of acid or base catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative .
Applications De Recherche Scientifique
Chemistry: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine is used as an intermediate in the synthesis of various heterocyclic compounds . Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design . It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for therapeutic applications .
Industry: The compound’s chemical properties make it useful in the development of agrochemicals and other industrial chemicals . Its ability to undergo various chemical reactions allows for the creation of diverse chemical products .
Mécanisme D'action
The mechanism of action of 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
- 4-(2-Chloropyrimidin-4-yl)morpholine
- 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine
- 4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine
Comparison: 4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine is unique due to the presence of the pyrido[3,2-d]pyrimidine ring system, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H11ClN4O |
|---|---|
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
4-(2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C11H11ClN4O/c12-11-14-8-2-1-3-13-9(8)10(15-11)16-4-6-17-7-5-16/h1-3H,4-7H2 |
Clé InChI |
OAHVKDKOTHFPMP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


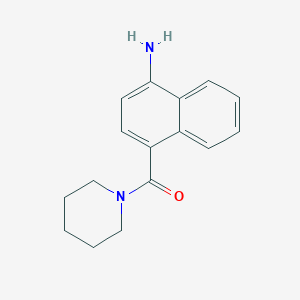
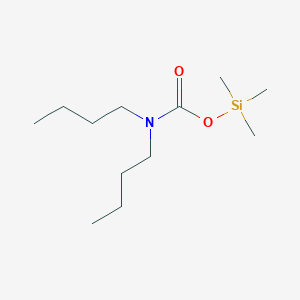
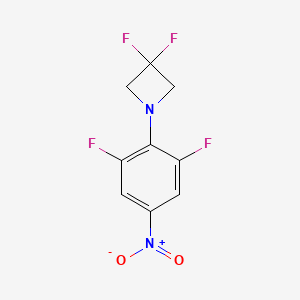
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)



![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
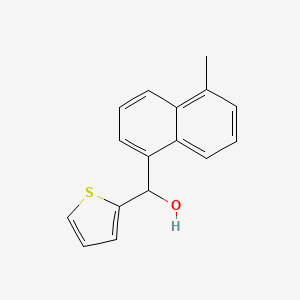

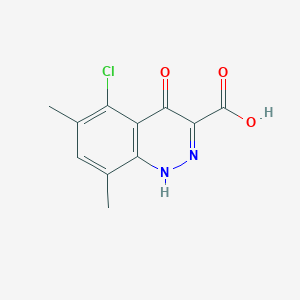
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
